3-Bromopyridine 1-oxide
CAS No.: 2402-97-3
Cat. No.: VC20758490
Molecular Formula: C5H4BrNO
Molecular Weight: 174 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2402-97-3 |
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Molecular Formula | C5H4BrNO |
Molecular Weight | 174 g/mol |
IUPAC Name | 3-bromo-1-oxidopyridin-1-ium |
Standard InChI | InChI=1S/C5H4BrNO/c6-5-2-1-3-7(8)4-5/h1-4H |
Standard InChI Key | YUIBFWHMRBJHNV-UHFFFAOYSA-N |
SMILES | C1=CC(=C[N+](=C1)[O-])Br |
Canonical SMILES | C1=CC(=C[N+](=C1)[O-])Br |
Physical and Chemical Properties
3-Bromopyridine 1-oxide (CAS: 2402-97-3) is characterized by a distinct set of physical and chemical properties that make it valuable for various chemical applications. The compound has a molecular formula of C₅H₄BrNO and a molecular weight of 173.995 g/mol .
Basic Physical Properties
The compound exists as a solid at room temperature with a melting point range of 40-42°C. It has a relatively high boiling point of 336.2±15.0°C at 760 mmHg, suggesting strong intermolecular forces . The density is approximately 1.7±0.1 g/cm³, which is relatively high due to the presence of the bromine atom .
Table 1: Key Physical and Chemical Properties of 3-Bromopyridine 1-oxide
Property | Value |
---|---|
Molecular Formula | C₅H₄BrNO |
Molecular Weight | 173.995 g/mol |
Density | 1.7±0.1 g/cm³ |
Melting Point | 40-42°C |
Boiling Point | 336.2±15.0°C at 760 mmHg |
Flash Point | 157.1±20.4°C |
LogP | -0.43 |
Vapor Pressure | 0.0±0.7 mmHg at 25°C |
Index of Refraction | 1.591 |
Solubility and Polarity
The compound has a LogP value of -0.43, indicating it is more soluble in polar solvents than in non-polar ones . This characteristic is attributed to the N-oxide functional group, which introduces significant polarity to the molecule. The polar surface area (PSA) is 25.46, further confirming its polar nature .
Crystal Structure Analysis
The crystal structure of 3-Bromopyridine 1-oxide has been thoroughly investigated through X-ray crystallography, revealing interesting structural arrangements and packing features.
Unit Cell Parameters
The compound crystallizes in the monoclinic crystal system with space group P2₁/n . The unit cell parameters are:
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a = 7.832(5) Å
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b = 18.398(10) Å
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c = 8.298(5) Å
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β = 92.906(5)°
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Unit cell volume = 1194.2(12) ų
Molecular Arrangement
The asymmetric unit contains two molecules that are related by a pseudo-inversion center . These two independent molecules are approximately planar, with an observed (ring–ring) angle of 5.49(13)° . The molecular arrangement exhibits a herringbone pattern with the zigzag running along the b-axis direction .
The least-squares plane containing the rings of both asymmetric molecules and the plane containing the symmetrically related molecules make a plane–plane angle of 66.69(10)°, which creates the bend of the herringbone pattern . The bromo group on one molecule points to the bromo group on the neighboring molecule, with a Br⋯Br intermolecular distance of 4.0408(16) Å .
The herringbone layer-to-layer distance is 3.431(4) Å with a shift of 1.742(7) Å . Notably, the crystal structure lacks short contacts, hydrogen bonds, or π–π interactions, making it a relatively simple packing arrangement .
Safety Aspect | Details |
---|---|
Hazard Symbols | GHS05, GHS07 |
Signal Word | Danger |
Hazard Statements | H302-H318 |
Precautionary Statements | P280-P305 + P351 + P338 |
Hazard Codes | Xi: Irritant; Xn: Harmful |
Risk Phrases | R22 |
Safety Phrases | S26-S39 |
Recommended Storage | -20°C Freezer |
Synthetic Applications and Research
3-Bromopyridine 1-oxide serves as an important intermediate in organic synthesis and has been utilized in various research applications.
Applications in Catalysis
The compound has been utilized in the catalyzed cyclization of alkynyl oxiranes and oxetanes as reported by Gronnier et al. (2012) . This application demonstrates the utility of 3-Bromopyridine 1-oxide in facilitating complex organic transformations.
Chemical Transformations
As a functionalized pyridine derivative, 3-Bromopyridine 1-oxide can undergo various chemical transformations:
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Nucleophilic substitution reactions at the positions activated by the N-oxide group
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Reduction reactions to remove the N-oxide functionality
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Cross-coupling reactions utilizing the bromine substituent
Related Compounds and Derivatives
There are several related compounds that share structural similarities with 3-Bromopyridine 1-oxide, including:
Structural Analogs
3-Bromo-4-chloro-pyridine 1-oxide (CAS: 99839-30-2) is a closely related compound with an additional chlorine substituent at the 4-position . This compound has been synthesized from 3-Bromo-4-nitropyridine and has applications similar to those of 3-Bromopyridine 1-oxide .
Other structurally related compounds include different halogenated pyridine N-oxides, which form a class of compounds with versatile synthetic utility.
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